5-chloropyrimidine-2-carboxylic Acid
Overview
Description
5-chloropyrimidine-2-carboxylic acid is an organic compound with the molecular formula C5H3ClN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of a chlorine atom at the 5th position and a carboxylic acid group at the 2nd position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloropyrimidine-2-carboxylic acid typically involves the chlorination of pyrimidine-2-carboxylic acid. One common method includes the reaction of pyrimidine-2-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst, such as dimethylformamide (DMF), to introduce the chlorine atom at the 5th position. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-chloropyrimidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, such as pyrimidine-2,5-dicarboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH3) or thiols (R-SH) in the presence of a base (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Reduction: Pyrimidine-2-carbinol or pyrimidine-2-carboxaldehyde.
Oxidation: Pyrimidine-2,5-dicarboxylic acid.
Scientific Research Applications
5-chloropyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloropyrimidine-2-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting enzyme activity through binding to the active site or by interacting with nucleic acids. The compound’s chlorine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloropyrimidine-5-carboxylic acid
- 5-methylpyrimidine-2-carboxylic acid
- 5-fluoropyrimidine-2-carboxylic acid
Comparison
Compared to its analogs, 5-chloropyrimidine-2-carboxylic acid is unique due to the position of the chlorine atom and the carboxylic acid group, which influence its reactivity and binding properties. For example, 2-chloropyrimidine-5-carboxylic acid has the chlorine atom at the 2nd position, leading to different chemical behavior and applications. The presence of different substituents, such as methyl or fluorine, also affects the compound’s physical and chemical properties, making each analog suitable for specific applications.
Properties
IUPAC Name |
5-chloropyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHZTYHFUHDFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427987 | |
Record name | 5-chloropyrimidine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-61-5 | |
Record name | 5-chloropyrimidine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloropyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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